molecular formula C20H22Cl3NO4 B12094293 (+)-(1-Methylpyrrolidin-2-yl)methyl bis(4-chlorophenoxy)acetate hydrochloride CAS No. 35609-19-9

(+)-(1-Methylpyrrolidin-2-yl)methyl bis(4-chlorophenoxy)acetate hydrochloride

Cat. No.: B12094293
CAS No.: 35609-19-9
M. Wt: 446.7 g/mol
InChI Key: YGENWOBCNLXMJO-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (+)-(1-Methylpyrrolidin-2-yl)methyl bis(4-chlorophenoxy)acetate hydrochloride involves several steps. The starting materials typically include 1-methylpyrrolidine and 4-chlorophenoxyacetic acid. The reaction conditions often require the use of solvents such as dichloromethane and catalysts like triethylamine. The reaction proceeds through esterification and subsequent hydrochloride salt formation .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and catalysts to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency .

Chemical Reactions Analysis

Types of Reactions

(+)-(1-Methylpyrrolidin-2-yl)methyl bis(4-chlorophenoxy)acetate hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

The reactions often require specific conditions such as controlled temperature, pH, and the presence of catalysts. For example, oxidation reactions may require acidic or basic conditions, while reduction reactions often occur under anhydrous conditions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

(+)-(1-Methylpyrrolidin-2-yl)methyl bis(4-chlorophenoxy)acetate hydrochloride has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of (+)-(1-Methylpyrrolidin-2-yl)methyl bis(4-chlorophenoxy)acetate hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .

Properties

CAS No.

35609-19-9

Molecular Formula

C20H22Cl3NO4

Molecular Weight

446.7 g/mol

IUPAC Name

(1-methylpyrrolidin-2-yl)methyl 2,2-bis(4-chlorophenoxy)acetate;hydrochloride

InChI

InChI=1S/C20H21Cl2NO4.ClH/c1-23-12-2-3-16(23)13-25-19(24)20(26-17-8-4-14(21)5-9-17)27-18-10-6-15(22)7-11-18;/h4-11,16,20H,2-3,12-13H2,1H3;1H

InChI Key

YGENWOBCNLXMJO-UHFFFAOYSA-N

Canonical SMILES

CN1CCCC1COC(=O)C(OC2=CC=C(C=C2)Cl)OC3=CC=C(C=C3)Cl.Cl

Origin of Product

United States

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